

Terameprocol Phase I Clinical Trial

Administration: Application Notes & Protocols

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Compound of Interest

Compound Name: Terameprocol

Cat. No.: B050609

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration schedule and available protocols for **Terameprocol** (also known as EM-1421, M4N, or tetra-O-methyl nordihydroguaiaretic acid) in Phase I clinical trials. The information is compiled from published study data and is intended to guide research and development efforts.

Introduction

Terameprocol is a novel small molecule drug candidate with anticancer and antiviral properties. It functions as a global transcription inhibitor, selectively targeting the Sp1 transcription factor. This inhibition disrupts the expression of key proteins involved in cell cycle regulation and apoptosis, such as survivin and cyclin-dependent kinase 1 (Cdc2/CDK1).[1][2] Its non-myelosuppressive toxicity profile makes it a candidate for combination therapies.[1] Phase I clinical trials have been conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of **Terameprocol** administered via different routes and schedules.

Data Presentation: Phase I Administration Schedules

The following tables summarize the administration schedules for **Terameprocol** in various Phase I clinical trials.

Intravenous Administration

Clinical Trial Identifier/Patient Population	Dosing Schedule	Dose Escalation Cohorts (mg/day)	Maximum Tolerated Dose (MTD)/Recommended Phase II Dose (RP2D)	Key Findings
Recurrent High-Grade Glioma (NCT00404248) [1][3]	30-minute IV infusion for 5 consecutive days every 28 days.[1]	750, 1100, 1700, 2200.[1]	MTD: 1700 mg/day.[1][3]	Dose-limiting toxicities (DLTs) of hypoxia and interstitial nephritis were observed at 2200 mg/day. Stable disease was observed in 28% of evaluable patients.[1]
Refractory Solid Tumors[1]	24-hour IV infusion once per week for 3 weeks, followed by 1 week of rest.	Up to 4200 mg.	Not specified in available results.	A partial response was observed.
Advanced Hematologic Malignancies[1]	Three times weekly for 2 of every 3 weeks.	Up to 1500 mg.	MTD: 1500 mg.	A partial response was observed.

Oral Administration

Clinical Trial Identifier/Patient Population	Dosing Schedule	Dose Escalation Cohorts (mg/day)	Maximum Tolerated Dose (MTD)	Key Findings
Recurrent High-Grade Glioma (GATOR trial - NCT02575794) [4][5]	Orally once daily for 5 consecutive days every 28 days.[4]	Fasting: 1200, 2400, 3600, 6000. Fed: 6000. [5][6]	Not established due to lack of increased systemic exposure with increased dosage.[5][6]	Increased dosage did not lead to increased systemic exposure, with maximal AUC <5 µg*h/mL.[5][6]

Experimental Protocols

Detailed experimental protocols from the specific clinical trials are not publicly available. The following are generalized protocols based on standard Phase I trial methodologies and the known mechanism of **Terameprocol**.

Pharmacokinetic (PK) Analysis Protocol

Objective: To characterize the plasma pharmacokinetics of **Terameprocol**.

Methodology:

- Sample Collection:
 - Collect peripheral venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
 - Sampling time points should be designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. A typical schedule for a 5-day dosing regimen would include:
 - Day 1: Pre-dose, and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
 - Days 2-4: Pre-dose.

- Day 5: Pre-dose, and at multiple time points post-dose to characterize the terminal elimination phase.
- Sample Processing:
 - Process blood samples by centrifugation to separate plasma.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Develop and validate a sensitive and specific analytical method for the quantification of **Terameprocol** in plasma, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis:
 - Calculate pharmacokinetic parameters including, but not limited to:
 - Maximum plasma concentration (C_{max})
 - Time to maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Terminal half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)

Pharmacodynamic (PD) Biomarker Analysis Protocol

Objective: To assess the biological activity of **Terameprocol** by measuring the modulation of downstream targets.

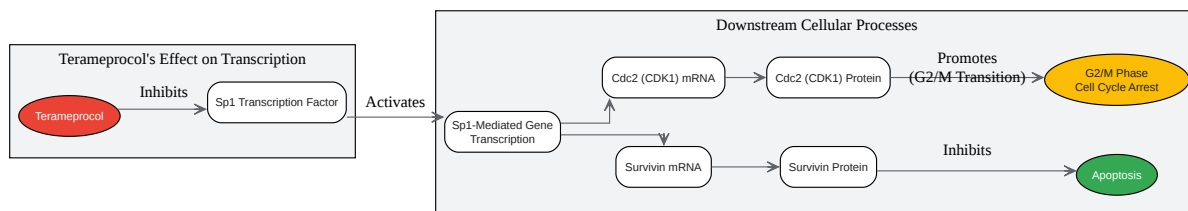
Methodology:

- Sample Collection:

- Collect peripheral blood mononuclear cells (PBMCs) from whole blood at pre-dose and various post-dose time points.
- If feasible and ethically approved, obtain tumor biopsies at baseline and after treatment.
- Sample Processing:
 - Isolate PBMCs using density gradient centrifugation.
 - Process tumor tissue for protein or RNA extraction.
- Biomarker Analysis:
 - Western Blotting or ELISA: To measure the protein levels of Sp1 targets such as survivin and Cdc2/CDK1 in cell lysates from PBMCs or tumor tissue.
 - Quantitative PCR (qPCR): To measure the mRNA expression levels of genes regulated by Sp1, including BIRC5 (survivin) and CDK1.
 - Immunohistochemistry (IHC): To assess the expression of survivin and Cdc2/CDK1 in tumor tissue sections.
- Data Analysis:
 - Compare the levels of biomarkers at post-treatment time points to baseline levels to determine the extent of target engagement and downstream pathway modulation.

Visualizations

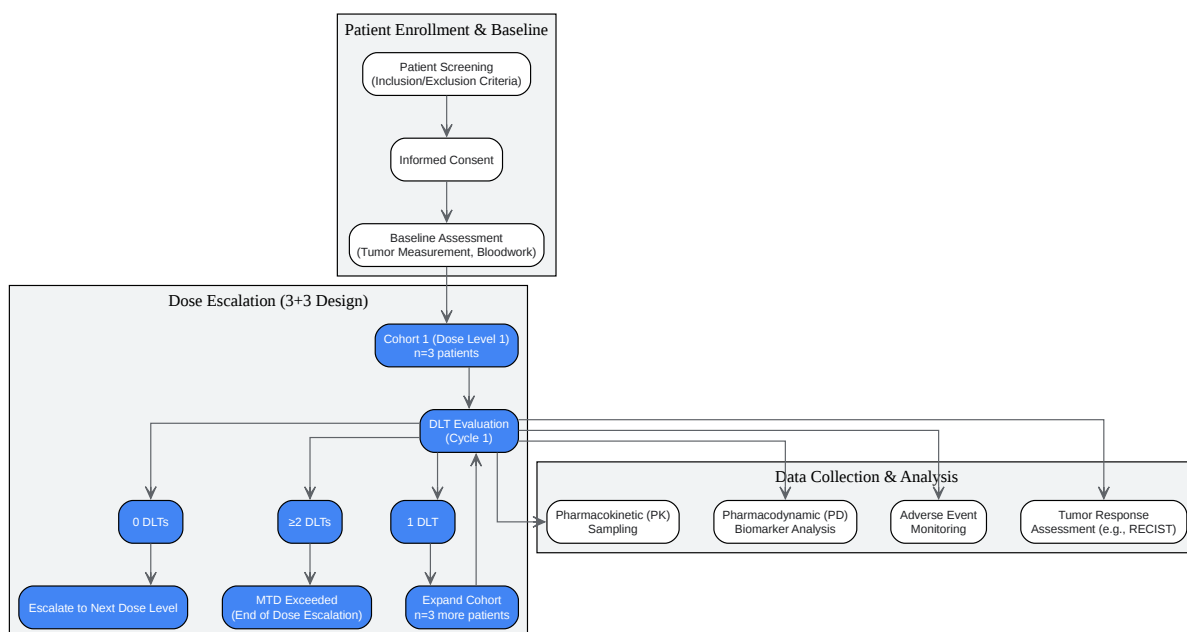
Terameprocol Mechanism of Action



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Caption: **Terameprocol** inhibits the Sp1 transcription factor, leading to decreased expression of survivin and Cdc2, which in turn promotes apoptosis and cell cycle arrest.

Phase I Clinical Trial Workflow



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